![molecular formula C37H45F7N10O10 B1599397 Nemifitide ditriflutate CAS No. 204992-09-6](/img/structure/B1599397.png)
Nemifitide ditriflutate
Descripción general
Descripción
Nemifitide ditriflutate, also known as INN-00835, is a novel antidepressant drug with a pentapeptide structure . It is similar to that of melanocyte-inhibiting factor (MIF-1) and has the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2 . It is under development by Tetragenex (previously Innapharma, Inc.) for the treatment of major depressive disorder .
Molecular Structure Analysis
The molecular formula of Nemifitide ditriflutate is C37H45F7N10O10 . Its exact mass is 922.32 and its molecular weight is 922.820 . The elemental analysis shows that it contains Carbon (48.16%), Hydrogen (4.92%), Fluorine (14.41%), Nitrogen (15.18%), and Oxygen (17.34%) .Physical And Chemical Properties Analysis
Nemifitide ditriflutate is a solid powder . Its solubility in water is 100 mg/mL . It is stable enough for a few weeks during ordinary shipping and time spent in Customs .Aplicaciones Científicas De Investigación
Antidepressant Efficacy
Nemifitide ditriflutate, a novel pentapeptide, has shown promise as an antidepressant. A study demonstrated its effectiveness in treating major depressive disorder (MDD), with the 45 mg/d dose showing significant superiority over placebo (Montgomery et al., 2006). Additional research described Nemifitide as a synthetic peptide in phase III clinical trials for its antidepressant properties, confirming its anti-depressive activity and safety (Zhu Yi-shen, 2004).
Pharmacokinetics and Clinical Trials
A phase 1 clinical study provided safety and pharmacokinetic data for Nemifitide's development as an antidepressant drug. It involved single and multiple doses administered subcutaneously, showing rapid absorption and elimination in subjects (Feighner et al., 2002). By 2001, the first phase II trial for Nemifitide in treating moderate to severe depression was completed, with phase III trials anticipated in 2003 (Dingemanse, 2003).
Safety and Administration Methods
Research has also focused on the safety and pharmacokinetics of Nemifitide following subcutaneous administration. The study evaluated different methods of administration for systemic exposure, confirming Nemifitide's safety profile and tolerability (Nicolau et al., 2005).
Clinical Effectiveness in Depression
Further studies have investigated Nemifitide's clinical effectiveness in depressed outpatients. One study, evaluating data from two Phase 2 clinical studies, supported the exploration of a range of doses from 18 to 72 mg/d in future clinical trials for depression treatment (Feighner et al., 2003).
Antidepressant-like Effects in Animal Models
An animal study explored the antidepressant-like effects of Nemifitide in a genetic animal model of depression. The study provided valuable insights into Nemifitide's potential as an antidepressant, revealing significant effects at various doses (Overstreet et al., 2004).
Quality Control in Pharmaceutical Development
In the realm of pharmaceutical development, a method was established for measuring trifluoroactic acid levels in Nemifitide, ensuring quality control and consistency in its formulation (Li Xiu-min, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43FN10O6.2C2HF3O2/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24;2*3-2(4,5)1(6)7/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);2*(H,6,7)/t21-,23+,25+,26+,27+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCFOJXOLMOPRK-QOXNQHIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45F7N10O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nemifitide ditriflutate | |
CAS RN |
204992-09-6 | |
Record name | Nemifitide ditriflutate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204992096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEMIFITIDE DITRIFLUTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27454M5E8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.